molecular formula C16H17BrO B6287460 1-(Benzyloxy)-3-bromo-5-isopropylbenzene CAS No. 2586126-92-1

1-(Benzyloxy)-3-bromo-5-isopropylbenzene

Cat. No.: B6287460
CAS No.: 2586126-92-1
M. Wt: 305.21 g/mol
InChI Key: MBWXGDVKYRBLEM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-isopropylbenzene is an organic compound with the molecular formula C16H17BrO It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-isopropylbenzene can be synthesized through a multi-step process involving bromination, benzyloxy protection, and isopropylation. The general synthetic route includes:

    Benzyloxy Protection: The protection of the hydroxyl group by converting it into a benzyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-5-isopropylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

    1-(Benzyloxy)-3-bromo-5-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    1-(Benzyloxy)-3-chloro-5-isopropylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(Benzyloxy)-3-bromo-5-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness: 1-(Benzyloxy)-3-bromo-5-isopropylbenzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-bromo-3-phenylmethoxy-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-8-15(17)10-16(9-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXGDVKYRBLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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